5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
Description
5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a pyridin-3-yl group at position 1, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical and coordination properties, making it valuable in materials science and coordination chemistry. For example, Li et al. (2017) utilized this compound to synthesize multidimensional Co(II)-complexes with distinct magnetic behaviors, highlighting its versatility as a ligand .
Properties
IUPAC Name |
5-methyl-1-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-5-9(10(14)15)12-13(7)8-3-2-4-11-6-8/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCQDUIHVRSJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200707 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349988-73-3 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349988-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-methyl-1H-pyrazole with pyridine-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques are sometimes employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Structural Analogs and Similarity Scores
Key Observations :
- The pyridin-3-yl group in the target compound enhances metal-coordination capability compared to phenyl or alkyl substituents .
- Hydroxy or ester derivatives (e.g., ) exhibit modified solubility and reactivity due to hydrogen bonding or hydrolysis susceptibility .
Positional Isomerism and Coordination Chemistry
Positional isomerism significantly impacts coordination behavior. For example:
- In triazole analogs (L1 and L2), carboxylate groups at positions 3 vs. 4 yield distinct Cd(II) complexes: L1 forms mononuclear structures, while L2 generates frameworks .
- For pyrazole derivatives, the carboxylic acid’s position (3 vs. 5) alters ligand geometry. The target compound’s carboxylate at position 3 facilitates bridging coordination in Co(II)-complexes, enabling 3D polymeric structures .
Table 2: Coordination Chemistry Comparison
Biological Activity
5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (commonly referred to as MPCA) is a heterocyclic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of MPCA is , and it features a pyrazole ring fused with a pyridine moiety. The compound's structure allows for diverse chemical modifications, enhancing its biological potential.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 189.20 g/mol |
| Melting Point | 203-204 °C |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that MPCA exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
MPCA has been evaluated for its anticancer properties in several studies. Notably, a case study involving HeLa cells (cervical cancer) revealed that MPCA induces apoptosis through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in a dose-dependent manner, with an IC50 value of approximately 25 µM.
Enzyme Inhibition
One of the notable mechanisms of action for MPCA is its ability to inhibit specific enzymes. For instance, it has been identified as an inhibitor of neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In vitro studies have shown that MPCA can reduce NA activity by up to 56% at concentrations of 10 µM, highlighting its potential as an antiviral agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on MPCA derivatives have provided insights into the factors influencing its biological activity. Modifications at the pyridine or pyrazole rings significantly affect the compound's potency against various biological targets:
- Electron-withdrawing groups : Increase inhibitory activity against NA.
- Steric hindrance : Modifications that introduce steric bulk near the active site can decrease efficacy.
Comparative Studies
Comparative analysis with similar compounds has shown that MPCA possesses unique properties due to its specific structural configuration. For example, derivatives with different substituents on the pyrazole ring were synthesized and evaluated for their biological activities, revealing that MPCA consistently exhibited superior antimicrobial and anticancer effects compared to its analogs.
The biological activity of MPCA can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to the active sites of target enzymes, MPCA prevents substrate access, thereby inhibiting their function.
- Induction of Apoptosis : In cancer cells, MPCA triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis, leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
